molecular formula C24H21ClN4O4S B2661066 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-35-1

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2661066
CAS No.: 533869-35-1
M. Wt: 496.97
InChI Key: YFQCJOGPJNSXSD-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2-chlorophenyl group and a benzyl(ethyl)sulfamoyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The 2-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

The benzamide core can be synthesized by reacting benzoyl chloride with appropriate amines under basic conditions. The final step involves the sulfonation of the benzamide with benzyl(ethyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Research indicates that 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant biological activity:

  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly against melanoma cell lines. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
  • Antimicrobial Activity : Derivatives of oxadiazole compounds have demonstrated anti-tubercular activity. The unique structure of this compound may contribute to its efficacy against various pathogens.

Applications in Medicinal Chemistry

The applications of this compound extend across various fields:

  • Cancer Therapy : As an anticancer agent targeting specific molecular pathways involved in tumor growth.
  • Infection Control : Potential use in treating infections caused by resistant strains of bacteria or tuberculosis.
  • Corrosion Inhibition : Certain oxadiazole derivatives have shown promise in industrial applications as corrosion inhibitors.

Case Studies

Several studies have documented the efficacy and potential applications of compounds similar to this compound:

  • A study published in ACS Omega highlighted the synthesis and evaluation of oxadiazole derivatives as potent RET kinase inhibitors for cancer therapy. The results indicated that specific modifications enhanced biological activity significantly .
  • Another investigation into thiazolidinone derivatives demonstrated considerable anticancer potential, suggesting that structural modifications can lead to enhanced therapeutic agents .

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and the sulfonamide group are key structural features that contribute to its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific substitution pattern and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications.

Biological Activity

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a benzamide core and a 1,3,4-oxadiazole ring, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O4S. The compound includes an ethylsulfamoyl group and a chlorophenyl moiety, enhancing its chemical diversity and biological activity.

Property Value
Molecular Weight430.5 g/mol
CAS Number533869-35-1
SolubilitySoluble in organic solvents
Target EnzymeCarbonic Anhydrase II

Research indicates that the primary mechanism of action for this compound involves the inhibition of Carbonic Anhydrase II , an enzyme critical for various physiological processes. By interacting with this target, the compound can potentially alter enzyme activity, leading to significant biological effects such as anticancer and antimicrobial activities .

Anticancer Properties

Studies have shown that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, particularly melanoma cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets within the cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial activities. The oxadiazole ring structure is known for contributing to the antimicrobial efficacy of similar compounds. Further studies are needed to elucidate the precise mechanisms behind these effects and their potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Antitumor Activity : A study demonstrated that compounds similar in structure to this compound exhibited significant antitumor effects in clinical settings. Patients receiving benzamide-positive therapies showed prolonged survival rates .
  • Inhibition Studies : In vitro studies indicated that related compounds inhibited RET kinase activity effectively. The presence of the oxadiazole moiety was crucial for enhancing these inhibitory effects against cancer cell proliferation .
  • Toxicity Assessments : Evaluations of cytotoxicity on human embryonic kidney cells revealed that certain derivatives were nontoxic at effective concentrations for their anticancer activities .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-2-29(16-17-8-4-3-5-9-17)34(31,32)19-14-12-18(13-15-19)22(30)26-24-28-27-23(33-24)20-10-6-7-11-21(20)25/h3-15H,2,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQCJOGPJNSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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